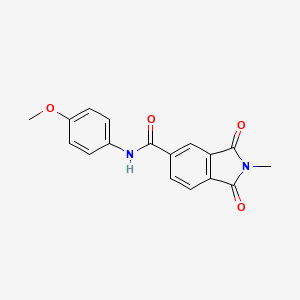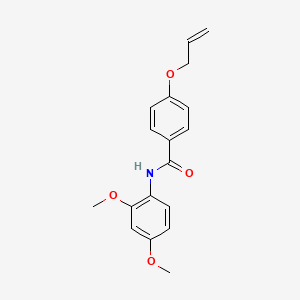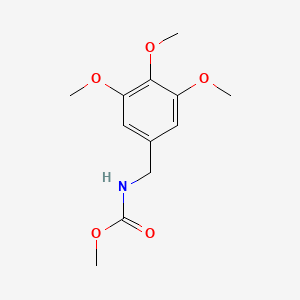
N-(5-bromo-6-methyl-2-pyridinyl)-5-nitro-2-furamide
Vue d'ensemble
Description
N-(5-bromo-6-methyl-2-pyridinyl)-5-nitro-2-furamide, also known as BMN-673, is a potent inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is an important enzyme involved in cellular DNA repair mechanisms, and inhibition of PARP has been shown to be a promising strategy for the treatment of various types of cancer.
Mécanisme D'action
N-(5-bromo-6-methyl-2-pyridinyl)-5-nitro-2-furamide works by inhibiting the activity of PARP, an enzyme that plays a key role in repairing damaged DNA in cells. When PARP is inhibited, cancer cells are unable to repair DNA damage, leading to cell death. This makes this compound a promising treatment option for cancers that are deficient in DNA repair mechanisms, such as BRCA-mutant cancers.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including inhibition of PARP activity, induction of DNA damage, and activation of cell death pathways. In addition, this compound has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-bromo-6-methyl-2-pyridinyl)-5-nitro-2-furamide has several advantages for use in lab experiments, including its high potency and specificity for PARP inhibition. However, there are also some limitations to its use, including its relatively short half-life and potential toxicity at high doses.
Orientations Futures
There are several potential future directions for research on N-(5-bromo-6-methyl-2-pyridinyl)-5-nitro-2-furamide, including:
1. Combination Therapy: Investigating the potential of this compound in combination with other cancer treatments, such as chemotherapy and immunotherapy.
2. Biomarker Identification: Identifying biomarkers that can predict response to this compound treatment, which could help to identify patients who are most likely to benefit from the drug.
3. Resistance Mechanisms: Investigating the mechanisms of resistance to this compound, which could help to develop strategies to overcome resistance and improve treatment outcomes.
4. New PARP Inhibitors: Developing new PARP inhibitors with improved pharmacokinetic properties and reduced toxicity, which could expand the range of cancers that can be effectively treated with PARP inhibition.
In conclusion, this compound is a promising anti-cancer agent that has shown significant efficacy in preclinical and clinical studies. Further research is needed to fully understand the mechanisms of action and potential limitations of the drug, as well as to identify new strategies for improving its efficacy and reducing toxicity.
Applications De Recherche Scientifique
N-(5-bromo-6-methyl-2-pyridinyl)-5-nitro-2-furamide has been extensively studied for its potential as an anti-cancer agent. In preclinical studies, this compound has been shown to be highly effective against a range of cancer types, including breast, ovarian, and pancreatic cancer. Clinical trials have also demonstrated promising results, with this compound showing significant anti-tumor activity and improved survival rates in patients with advanced cancer.
Propriétés
IUPAC Name |
N-(5-bromo-6-methylpyridin-2-yl)-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O4/c1-6-7(12)2-4-9(13-6)14-11(16)8-3-5-10(19-8)15(17)18/h2-5H,1H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNORTQBERIJXQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(3-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B4411498.png)
![4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl propionate](/img/structure/B4411499.png)

![2-[2-(methylamino)-2-oxoethoxy]-N-(1-methyl-3-phenylpropyl)benzamide](/img/structure/B4411510.png)
![2-chlorobenzyl ethyl tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylate](/img/structure/B4411521.png)
![4-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4411529.png)

![2,6-dimethyl-4-{2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4411535.png)


![5-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide](/img/structure/B4411567.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4411573.png)

